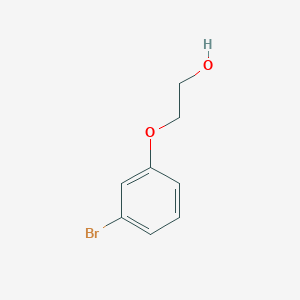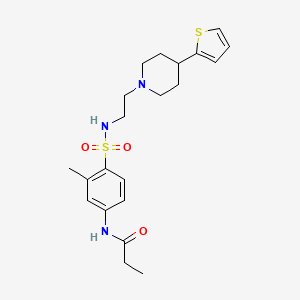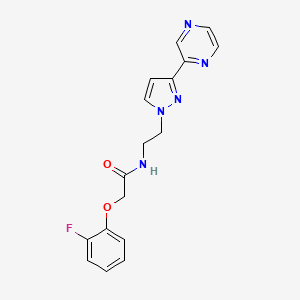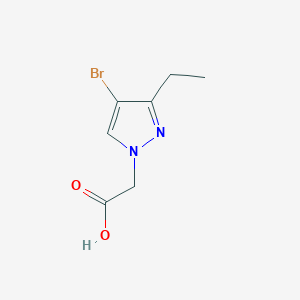![molecular formula C13H15ClFN3O2 B3007962 N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide CAS No. 1311638-84-2](/img/structure/B3007962.png)
N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide is not directly detailed in the provided papers. However, similar compounds have been synthesized through multi-step processes involving nucleophilic substitution reactions and ester hydrolysis. For instance, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was synthesized from commercially available precursors through a series of nucleophilic substitutions and hydrolysis, with a total yield of 48.8% . This suggests that a similar approach could potentially be applied to synthesize the compound , although specific conditions and reagents might differ.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, a 3 × 3 isomer grid of N-(fluorophenyl)pyridinecarboxamides was analyzed using crystal structure analyses and ab initio optimization calculations. These studies revealed different primary aggregation processes and highlighted the cooperative effects of intra- and intermolecular interactions in the solid state . Although the exact molecular structure of this compound is not provided, the analysis of similar compounds suggests that fluorine and chlorine substituents can significantly influence molecular conformation and supramolecular aggregation.
Chemical Reactions Analysis
The chemical reactivity of N1-substituted pyridinecarboxamidines has been explored, particularly in the context of their anti-inflammatory activity. For example, a series of N1-(substituted phenyl) pyridinecarboxamidines was synthesized and evaluated for anti-inflammatory activity, with some derivatives showing significant activities . This indicates that the N1-[(3-chloro-4-fluorophenyl)methyl] group could potentially impart biological activity to the compound, although specific reactions and activities would need to be empirically determined.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized. Aromatic polyamides containing ether and bulky fluorenylidene groups were synthesized and found to be soluble in various organic solvents, with high glass transition temperatures and thermal stability . While the compound is not a polyamide, the presence of aromatic and amide groups suggests that it may also exhibit solubility in organic solvents and potentially high thermal stability. However, without specific data on this compound, these properties are speculative.
科学的研究の応用
Discovery and Design of Kinase Inhibitors
N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide is a chemical compound of interest in the discovery and design of selective kinase inhibitors, which are critical in cancer therapy. For instance, Schroeder et al. (2009) detailed the discovery of a potent and orally efficacious inhibitor of the Met kinase superfamily. This research highlights the significance of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as selective Met kinase inhibitors, demonstrating the role of chemical substitutions in improving enzyme potency, aqueous solubility, and kinase selectivity (Schroeder et al., 2009).
Synthesis and Characterization of Aromatic Polyamides
Another application is found in the synthesis and characterization of new aromatic polyamides and polyimides, as demonstrated by Hsiao et al. (1999). They synthesized a new bis(ether-carboxylic acid) and developed a series of aromatic polyamides containing ether and bulky fluorenylidene groups. These polyamides exhibited excellent solubility in organic solvents and significant thermal stability, underscoring the compound's relevance in the development of high-performance materials (Hsiao, Yang, & Lin, 1999).
Antibacterial and Antitubercular Activities
Furthermore, Bodige et al. (2019) explored the antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives. The study not only provided insights into the compound's potential against tuberculosis but also emphasized the importance of structural analogs in enhancing antimicrobial efficacy, with specific modifications showing potent activity against both tuberculosis and common bacterial strains (Bodige et al., 2019).
将来の方向性
While specific future directions for N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide are not available, the pyrrolidine ring, which is part of its structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that there may be potential for future research and applications involving this compound.
特性
IUPAC Name |
1-N-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN3O2/c14-10-5-8(1-2-11(10)15)6-17-13(20)18-4-3-9(7-18)12(16)19/h1-2,5,9H,3-4,6-7H2,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXHGNNYWOIDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)N)C(=O)NCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)
![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)


![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)
![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)
![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)
![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)
![(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide](/img/structure/B3007896.png)


